Stereochemical Purity: S,S-Configuration at the Pyrrolidine 3-Position
The target compound possesses a defined (S)-stereocenter at the pyrrolidine 3-position, which is a key differentiator from analogs with substitution at the 2-position . For example, the comparator [(S)-1-((S)-2-amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester (CAS 1401665-68-6) has an identical molecular formula (C18H27N3O3) and weight (333.43 g/mol) but places the functional group at the pyrrolidine-2 position. This distinct 3-D arrangement of the carbamate handle leads to divergent diastereoselectivity in subsequent reactions, a critical factor for asymmetric synthesis .
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | Substitution at the pyrrolidin-3-yl position |
| Comparator Or Baseline | [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester (CAS 1401665-68-6); substitution at the pyrrolidin-2-yl position |
| Quantified Difference | Defined positional isomer with distinct three-dimensional structure |
| Conditions | Structural analysis based on IUPAC nomenclature and molecular formula (C18H27N3O3) |
Why This Matters
Selection of the correct positional isomer is non-negotiable for maintaining the designed molecular geometry in structure-activity relationship (SAR) studies and patent-protected synthetic routes.
